Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate is a compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives, however, are known to influence a wide array of biological and pharmacological applications .
Result of Action
Benzofuran derivatives have been reported to exhibit significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Such factors can significantly impact the effectiveness of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes, which can lead to the suppression of tumor growth and the inhibition of bacterial proliferation . The interactions between this compound and these biomolecules are primarily based on binding affinities and the ability to form stable complexes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions and metabolic activities. The compound’s impact on cellular metabolism includes the regulation of metabolic flux and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it can activate certain signaling pathways that promote cell death in tumor cells. These molecular interactions are crucial for the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound can lead to sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and antibacterial activity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, alcohols or amines from reduction, and various substituted benzofuran derivatives from substitution reactions.
Scientific Research Applications
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate has a wide range of scientific research applications:
Biology: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ailanthoidol: Known for its anti-inflammatory and anti-cancer properties.
Amiodarone: Used as an anti-arrhythmic agent in medicine.
Bufuralol: A beta-blocker with applications in treating cardiovascular diseases.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to other benzofuran derivatives.
Properties
IUPAC Name |
methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRJDTPGYUJTDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.